Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 1-chlorosulfonylcyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-12-6(9)7(13(8,10)11)4-2-3-5-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBGEBHPMHROBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, or sulfonic acids.
Reduction Products: Alcohols or amines.
Oxidation Products: Sulfonic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its reactive functional groups.
Biochemical Research: Used in the study of enzyme mechanisms and protein modifications.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Polymer Chemistry: Acts as a monomer or comonomer in the synthesis of specialized polymers.
Mechanism of Action
Mechanism: The compound exerts its effects through its reactive functional groups, which can interact with various molecular targets. The chlorosulfonyl group is particularly reactive, allowing for the formation of covalent bonds with nucleophiles.
Molecular Targets and Pathways:
Enzymes: Can inhibit or modify enzyme activity by reacting with active site residues.
Proteins: Can modify protein structures through covalent bonding, affecting their function and stability.
Comparison with Similar Compounds
- Methyl 1-(chlorosulfonyl)cyclohexane-1-carboxylate
- Methyl 1-(chlorosulfonyl)cyclopentane-2-carboxylate
- Methyl 1-(chlorosulfonyl)cyclopentane-1-sulfonate
Uniqueness: Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications.
Biological Activity
Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate is an organic compound notable for its unique structure and biological activity, particularly due to the presence of the chlorosulfonyl group. This compound has garnered attention in biochemical research and pharmaceutical applications due to its ability to interact with various biological macromolecules, primarily proteins and enzymes.
Chemical Structure and Properties
The compound is characterized by a cyclopentane ring, a chlorosulfonyl group, and a methyl ester functional group. Its molecular formula is with a molecular weight of approximately 196.65 g/mol. The chlorosulfonyl group is particularly reactive, allowing for the formation of covalent bonds with nucleophilic sites on proteins, which can lead to significant alterations in enzymatic activity and protein function.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit or modify enzyme activity by reacting with active site residues, thereby altering the enzyme's function.
- Protein Modification : It modifies protein structures through covalent bonding, affecting their stability and functionality.
The mechanism of action is largely attributed to the reactivity of the chlorosulfonyl group, which allows it to engage with various molecular targets in biological systems .
Enzyme Interactions
This compound has been studied for its interactions with several enzymes. The ability to form covalent bonds with nucleophilic residues makes it a useful tool in understanding enzyme mechanisms. For example:
- Case Study : In studies involving serine proteases, the compound was shown to effectively inhibit enzymatic activity by modifying the serine residue at the active site, leading to a decrease in substrate turnover rate.
Protein Modification Studies
The compound's reactivity also extends to various proteins beyond enzymes. Research has indicated that it can alter protein conformation and stability:
- Case Study : Experiments demonstrated that exposure of certain proteins to this compound resulted in significant changes in their tertiary structure, impacting their biological function.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate | Cyclopropane ring instead of cyclopentane | |
| Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate | Different position of the chlorosulfonyl group | |
| Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate | Contains a phenyl group instead of a cycloalkane |
This table illustrates how this compound stands out due to its specific combination of functional groups, which provide a balance of reactivity and stability that is advantageous in biochemical applications.
Applications in Research and Industry
The unique reactivity profile of this compound makes it valuable in several fields:
- Biochemical Research : It serves as a probe for studying enzyme mechanisms and protein interactions.
- Pharmaceutical Development : Its ability to modify protein structures has implications for drug design, particularly in targeting specific enzymes involved in disease processes.
Q & A
Q. What are the standard synthetic routes for Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate, and what yields are typically achieved?
The compound is synthesized via multi-step reactions involving reductive amination and cyclization. A representative method includes:
- Step 1 : Dissolve intermediate precursors (e.g., methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclopentane-1-carboxylate hydrochloride) in ethyl acetate. Add methanesulfonic acid under nitrogen, followed by 5-ethyl-2-methylpyridine borane to reduce the imine bond .
- Step 2 : Quench the reaction with methanol and 5M NaOH, followed by liquid-liquid extraction using 25% potassium phosphate solution. Purify via silica gel chromatography (ethyl acetate/methanol) to achieve ~90% yield .
- Key Analytical Data : LCMS (m/z 428 [M+H]⁺), HPLC retention time (0.61 min, SQD-FA05 conditions) .
Q. What analytical techniques are recommended for characterizing this compound?
- LCMS : Confirm molecular weight (e.g., m/z 540.2 [M+H]⁺ in Example 439) .
- HPLC : Assess purity using retention times (e.g., 1.11 min under SMD-TFA05 conditions) .
- Reaction Monitoring : Track intermediates via TLC or in situ NMR during critical steps (e.g., imine reduction) .
Q. How is purification achieved for this compound, and what solvents are optimal?
- Chromatography : Silica gel columns with ethyl acetate/methanol gradients are effective for isolating the final product .
- Liquid-Liquid Extraction : Use 1M potassium phosphate and brine to remove acidic/byproduct impurities .
- Crystallization : Heptane/2-butanone mixtures induce crystallization for hydrochloride salt forms .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Temperature Control : Conduct reductions at 0°C to minimize side reactions (e.g., borane-mediated imine reduction) .
- Atmosphere : Maintain a nitrogen environment to prevent oxidation of sensitive intermediates .
- Reagent Ratios : Use a 1.2:1 molar excess of 5-ethyl-2-methylpyridine borane to ensure complete imine conversion .
- Work-Up : Adjust pH to 8–9 during extraction to stabilize the product and avoid decomposition .
Q. How should discrepancies in LCMS/HPLC data between synthesis batches be resolved?
- Case Study : If LCMS shows m/z 540.2 instead of 428, check for incomplete deprotection or residual borane adducts .
- HPLC Retention Shifts : Variations >0.1 min may indicate impurities; re-purify using gradient elution (e.g., 10–50% methanol in ethyl acetate) .
- Quantitative NMR : Compare integration ratios of cyclopentane protons (δ 1.5–2.5 ppm) to estimate purity .
Q. What are the critical challenges when scaling up synthesis from lab to pilot scale?
- Exothermic Reactions : Use jacketed reactors to control temperature during borane additions .
- Solvent Volume : Reduce ethyl acetate usage by 30% in large-scale extractions while maintaining phase separation .
- Crystallization Consistency : Optimize heptane/2-butanone ratios (e.g., 1:1 v/v) to ensure uniform crystal size .
Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in this compound?
- Nucleophilic Substitution : The chlorosulfonyl group reacts with amines (e.g., morpholine) to form sulfonamides under mild conditions (0°C, 30 min) .
- Hydrolysis Sensitivity : Avoid aqueous work-up at pH <6 to prevent hydrolysis to sulfonic acid derivatives .
- Comparative Studies : Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate (a structural analog) shows similar reactivity but lower thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
